molecular formula C13H10BrNO B122471 2-Amino-5-bromobenzophenone CAS No. 39859-36-4

2-Amino-5-bromobenzophenone

Cat. No.: B122471
CAS No.: 39859-36-4
M. Wt: 276.13 g/mol
InChI Key: LXJVUGANBDAASB-UHFFFAOYSA-N
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Description

Diazinon-d10 is a stable isotope-labeled compound, specifically a deuterated analog of diazinon. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify the presence of diazinon and its metabolites in various samples. The molecular formula of Diazinon-d10 is C12D10H11N2O3PS, and it has a molecular weight of 314.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazinon-d10 involves the incorporation of deuterium atoms into the diazinon molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the deuteration of ethyl groups, followed by their incorporation into the diazinon structure. The reaction conditions usually involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Diazinon-d10 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under strict quality control measures to meet the standards required for analytical applications .

Chemical Reactions Analysis

Types of Reactions

Diazinon-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and degradation in the environment.

Common Reagents and Conditions

    Oxidation: Diazinon-d10 can be oxidized to form diazoxon-d10, a more toxic metabolite.

    Reduction: Reduction reactions can convert diazinon-d10 back to its parent compound or other less toxic metabolites.

    Substitution: Substitution reactions involve the replacement of functional groups in the diazinon-d10 molecule.

Major Products Formed

The major products formed from the chemical reactions of Diazinon-d10 include diazoxon-d10, diethyl phosphorothioate, and other deuterated metabolites. These products are often analyzed to understand the environmental fate and toxicity of diazinon .

Comparison with Similar Compounds

Diazinon-d10 is compared with other similar organophosphate compounds, such as chlorpyrifos-d10, malathion-d10, and parathion-d10. These compounds share a common mechanism of action as acetylcholinesterase inhibitors but differ in their chemical structures and toxicological profiles.

Diazinon-d10’s uniqueness lies in its specific use as an internal standard for diazinon analysis, providing accurate and reliable quantification in various research and industrial applications.

Properties

IUPAC Name

(2-amino-5-bromophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJVUGANBDAASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192909
Record name Methanone, (2-amino-5-bromophenyl)phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39859-36-4
Record name Methanone, (2-amino-5-bromophenyl)phenyl-
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Record name 39859-36-4
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Record name Methanone, (2-amino-5-bromophenyl)phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromobenzophenone
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Record name 2-Amino-5-bromobenzophenone
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Synthesis routes and methods I

Procedure details

5-Bromo-3-phenyl-2,1-benzisoxazole (7.5 g, 28.6 m mol), water (14.6 ml), and zinc dust (9.3 g, 143 m mol) were combined. Acetic acid (8.6 ml, 143 m mol) was added and the mixture was stirred and heated at 80° C. for 90 minutes. After cooling to room temperature, both the liquid and solid portion of the reaction were extracted with methylene chloride. The combined methylene chloride solutions was washed once with sodium hydroxide solution (10%) and several times with water. Drying (sodium sulfate) and evaporation yielded the desired product (7.42 g) of mp. 92°-102° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
14.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.3 g
Type
catalyst
Reaction Step Three
Quantity
8.6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Bromo-3-phenyl-2,1-benzisoxazole (7.5 g, 28.6 mmol), water (14.6 ml), and zinc dust (9.3 g, 143 mmol) were combined. Acetic acid (8.6 ml, 143 mmol) was added and the mixture was stirred and heated at 80° C. for 90 minutes. After cooling to room temperature, both the liquid and solid portion of the reaction were extracted with methylene chloride. The combined methylene chloride solutions was washed once with sodium hydroxide solution (10%) and several times with water. Drying (sodium sulfate) and evaporation yielded the desired product (7.42 g) of mp. 92°-102° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
14.6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The procedure was in the same manner as described in example 15, except that the starting material was benzoic acid instead of p-chlorobenzoic acid and 4-bromoaniline instead of 4-chloroaniline. The title compound was obtained as yellow needle crystal, and yield 19.8%, m.p.109-110° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19.8%

Synthesis routes and methods IV

Procedure details

To a solution of (2-Amino-phenyl)-phenyl-methanone (5 g, 25 mmol) in DCM (100 mL) is cooled to −10° C., then NBS (4.512 g, 25 mmol) is added in 30 minutes. After the addition the mixture is stirred at −10° C. for 2 h. The mixture is diluted with DCM, washed with salt NaHCO3 (2×100 mL), salt NaCl (100 mL), dried over anhydrous Na2SO4, filtered and concentrated to give product (6.3 g), which is used for the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.512 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-amino-5-bromobenzophenone in the synthesis of 6-bromoviridicatina?

A1: this compound serves as a crucial starting material in the synthesis of 6-bromoviridicatina. The research article describes the synthesis of 5-bromo-2-(chloroacetamido)benzophenone from this compound through amidation with chloroacetic anhydride []. This synthesized compound acts as a precursor and is ultimately used to obtain 6-bromoviridicatina.

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